1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

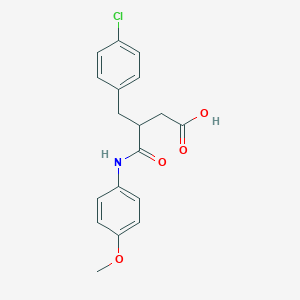

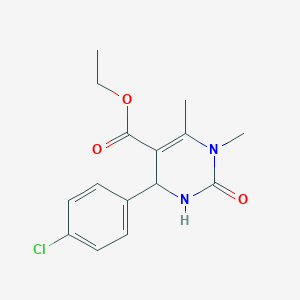

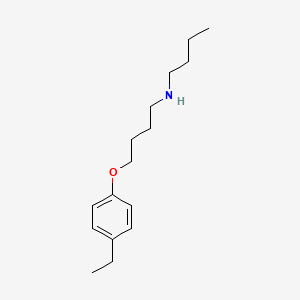

“1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” is an organic compound with the molecular formula C15H22N4O2 and a molecular weight of 290.37 .

Synthesis Analysis

While specific synthesis methods for “1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” were not found, recent developments in the synthesis of piperazine derivatives have been reported. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The InChI code for “1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” is 1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 .Physical And Chemical Properties Analysis

“1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” has a molecular weight of 290.37 . The IUPAC name is 1-[4-nitro-3-(1-piperidinyl)phenyl]piperazine .科学的研究の応用

Proteomics Research

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or building block in synthesizing organic compounds that interact with proteins, aiding in the understanding of protein behavior, function, and regulation.

Anticancer Agent Development

Piperidine derivatives, including 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine , have shown potential in anticancer therapy . They can be designed to target specific cancer cells or pathways, contributing to the development of new anticancer drugs with improved efficacy and reduced side effects.

Antimicrobial Applications

The piperidine nucleus is a common feature in compounds with antimicrobial properties . As such, 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine could be explored for its effectiveness against various bacterial and fungal pathogens, potentially leading to new treatments for infectious diseases.

Neuropharmacology

In neuropharmacology, piperidine derivatives are investigated for their effects on the central nervous system . 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine may be studied for its potential use in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and other cognitive impairments.

Analgesic and Anti-inflammatory Research

This compound might be used in the synthesis of analgesic and anti-inflammatory agents . By modulating pain pathways or inflammatory responses, it could contribute to the creation of new pain relievers or anti-inflammatory medications.

Antiviral and Antimalarial Studies

Piperidine derivatives have been recognized for their antiviral and antimalarial activities . Research into 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine could uncover its potential as a base compound for developing treatments against viral infections and malaria.

特性

IUPAC Name |

1-(4-nitro-3-piperidin-1-ylphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZDTNCUMWPRTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386616 |

Source

|

| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24787317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine | |

CAS RN |

346704-04-9 |

Source

|

| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1305708.png)

![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride](/img/structure/B1305732.png)

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)